CXL017
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Novel Bcl-2 protein antagonist selectively targeting MDR malignancies; High Quality Biochemicals for Research Uses
科学的研究の応用
Cancer Treatment and Drug Resistance
CXL017 has shown promise in cancer treatment, particularly in addressing multidrug resistance (MDR), a significant challenge in cancer therapy. Studies have indicated that this compound exhibits selective cytotoxicity towards multidrug-resistant cancer cells. For instance, this compound was found to selectively suppress the growth of tumors derived from MDR cancer cell lines in vivo. Additionally, cancer cells exposed to this compound failed to develop stable resistance to it, unlike their response to other chemotherapy agents. This is particularly notable in the context of acute myeloid leukemia (AML), where this compound showed the potential to resensitize cells to standard therapies (Das et al., 2013), (Xing et al., 2012), (Hermanson et al., 2012).
Molecular Mechanisms and Protein Targeting
Research has revealed insights into the molecular mechanisms by which this compound operates. It appears to affect the balance of proteins in cancer cells, such as modulating the levels of Mcl-1 and Bax, which are implicated in drug resistance. The alteration of endoplasmic reticulum (ER) calcium content by this compound is another mechanism contributing to its efficacy in overcoming MDR in cancer treatment (Das et al., 2013), (Hermanson et al., 2012).
Interaction with Other Cancer Therapies
Further studies have demonstrated that this compound exhibits synergy with classical SERCA inhibitors, indicating its potential in combination therapies for MDR cancers. This synergistic effect suggests a unique mode of interaction with the SERCA, which plays a crucial role in cancer cell survival and drug resistance (Bleeker et al., 2013).
Structural Analysis
X-ray crystallography has been employed to determine the structure of SERCA in complex with this compound. This structural information provides a deeper understanding of how this compound inhibits SERCA and its distinct binding mechanism compared to other inhibitors, paving the way for further development of this class of anti-cancer agents (Lee et al., 2016).
特性
CAS番号 |
1063714-11-3 |
---|---|
InChI |
InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
BGJFEKXALPJEGN-XVFCMESISA-N |
SMILES |
CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N |
同義語 |
Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。